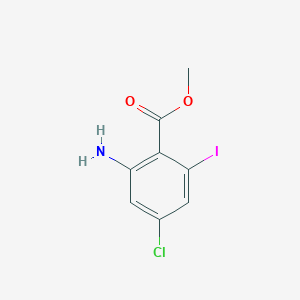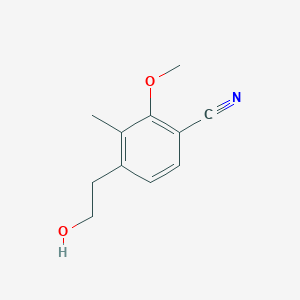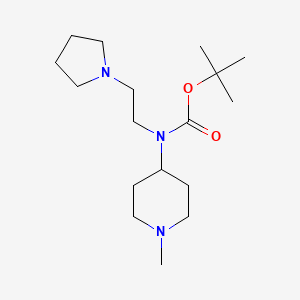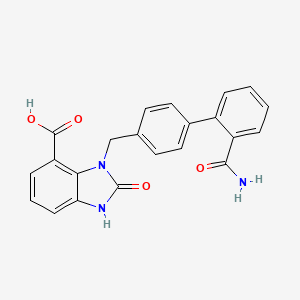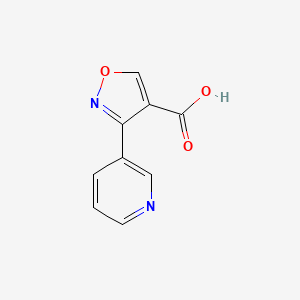
3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, which allow for continuous production and improved safety profiles, is a promising approach for scaling up the synthesis of such heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: MnO2, CuBr2/DBU, NBS/hv, CuBr/peroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid .
- 3-(Pyridin-4-yl)-1,2,4-triazines .
- 4-Oxazolecarboxylic acid .
Comparison: 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for the development of new chemical entities .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-11-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
InChI Key |
FFRLRXGKRWFUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)
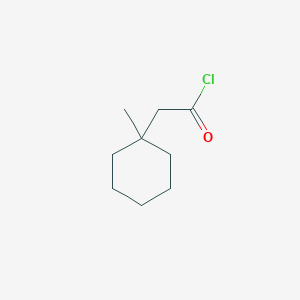
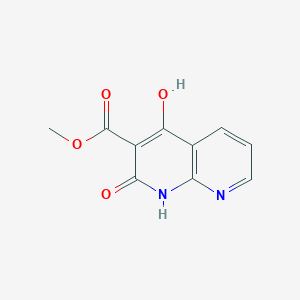
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

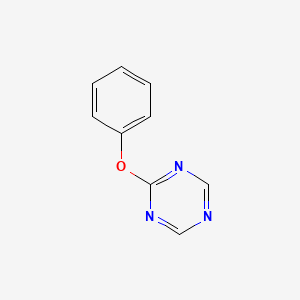
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

